
2-(2-Fluorophenoxy)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fluorophenoxy)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone is a chemical compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of indolinone derivatives and has shown promising results in various scientific research applications.
科学的研究の応用
Fluoroionophores for Metal Ion Detection
Fluoroionophores derived from diamine-salicylaldehyde derivatives exhibit selective chelation and recognition of metal ions such as Zn^2+ and Cd^2+, highlighting their utility in the development of sensors and diagnostic tools for metal ion detection in biological and environmental samples (W. Hong et al., 2012).
Corrosion Inhibition
Schiff bases, including those related to the query compound, have been evaluated for their efficiency as corrosion inhibitors for carbon steel in acidic environments. Their effectiveness is attributed to their chemical structure, showcasing the potential of such compounds in material science and engineering applications (M. Hegazy et al., 2012).
Biotransformation Studies
The study of the biotransformation of prasugrel, a thienopyridine prodrug, into its active metabolite involves the hydrolysis and metabolism of related fluorophenyl compounds. This research provides insights into drug development and pharmacokinetics, emphasizing the role of human carboxylesterases in drug activation processes (Eric T. Williams et al., 2008).
Estrogen Receptor Binding
Novel 2-pyridin-2-yl-1H-indole derivatives, through their interaction with estrogen receptors, illustrate the potential for the development of therapeutic agents targeting hormone-related pathways. Their fluorescence properties further suggest applications in biological imaging and diagnostics (K. Kasiotis & S. Haroutounian, 2006).
Spectroscopic Probes
Compounds like indo-1 and quin-2, which are structurally related to the query compound, serve as spectroscopic probes for Zn^2+-protein interactions. These findings underscore the relevance of such compounds in biochemical research, particularly in studying metal ion dynamics in biological systems (J. Jefferson et al., 1990).
特性
IUPAC Name |
2-(2-fluorophenoxy)-1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O2/c22-18-3-1-2-4-20(18)26-14-21(25)24-12-9-17-13-16(5-6-19(17)24)15-7-10-23-11-8-15/h1-8,10-11,13H,9,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKALNBAIHZVPBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)COC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenoxy)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

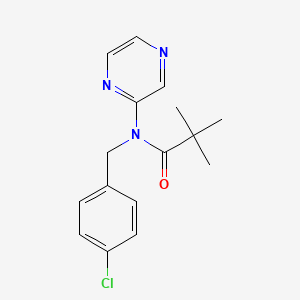
![2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propanoic acid](/img/structure/B2473913.png)
![N-(3-chloro-4-fluorophenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide](/img/structure/B2473915.png)
![2-(2,4-dichlorophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2473916.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acrylamide](/img/structure/B2473917.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2473918.png)
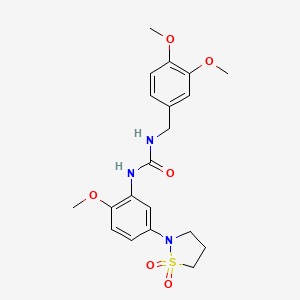
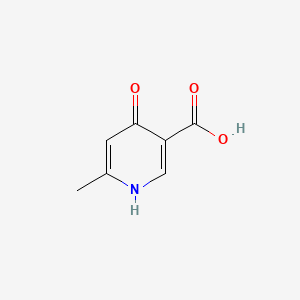
![3-[(2-Methoxyphenyl)carbamoyl]piperidine-1-sulfonyl fluoride](/img/structure/B2473922.png)
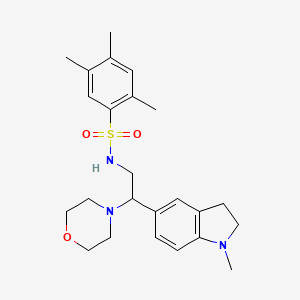
![2-(3-((5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2473927.png)
![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B2473932.png)
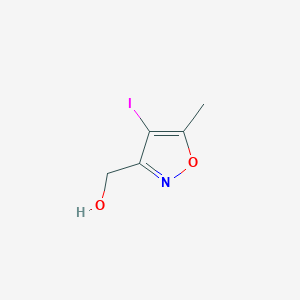
![N-(4-bromo-2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2473934.png)